molecular formula C12H20LiN3O3 B12399847 L-Pyrrolysine (lithium)

L-Pyrrolysine (lithium)

Cat. No.: B12399847
M. Wt: 261.3 g/mol
InChI Key: HBIJBNVTTMNPPD-YMQJAAJZSA-M
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Description

L-Pyrrolysine (lithium) is a unique amino acid that is genetically encoded and used in the biosynthesis of proteins in some methanogenic archaea and bacteria. It is not present in humans. This compound contains an α-amino group and a carboxylic acid group, with a pyrroline side-chain similar to that of lysine. The lithium ion in this context is often associated with its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Pyrrolysine is synthesized in vivo by joining two molecules of L-lysine. One molecule of lysine is first converted to (3R)-3-methyl-D-ornithine, which is then ligated to a second lysine. An NH2 group is eliminated, followed by cyclization and dehydration steps to yield L-pyrrolysine .

Industrial Production Methods

The industrial production of lithium compounds often involves the extraction of lithium from minerals such as spodumene and petalite, followed by a series of chemical reactions to produce lithium carbonate or lithium hydroxide. These compounds can then be used in various applications, including the synthesis of L-pyrrolysine .

Chemical Reactions Analysis

Types of Reactions

L-Pyrrolysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its incorporation into proteins and its function in biological systems .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of L-pyrrolysine include hydroxylamine, N-methylhydroxylamine, and dithionite. These reagents help in the formation and stabilization of the pyrroline ring structure .

Major Products Formed

The major products formed from the reactions of L-pyrrolysine include various derivatives that are incorporated into proteins. These derivatives play crucial roles in the catalytic functions of enzymes involved in methane production in methanogenic archaea .

Scientific Research Applications

L-Pyrrolysine has several scientific research applications, including its use in:

Mechanism of Action

The mechanism of action of L-pyrrolysine involves its incorporation into proteins through a unique genetic encoding process. It is encoded by the UAG codon, which is typically a stop codon, and its incorporation is mediated by a specific tRNA and tRNA synthetase. The pyrroline ring structure of L-pyrrolysine plays a crucial role in the catalytic functions of enzymes, particularly those involved in methane production .

Comparison with Similar Compounds

L-Pyrrolysine is unique among amino acids due to its genetic encoding and its role in methane production. Similar compounds include:

L-Pyrrolysine’s uniqueness lies in its genetic encoding and its specific role in the metabolism of methanogenic archaea, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H20LiN3O3

Molecular Weight

261.3 g/mol

IUPAC Name

lithium;(2S)-2-amino-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoate

InChI

InChI=1S/C12H21N3O3.Li/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18;/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t8-,9+,10-;/m1./s1

InChI Key

HBIJBNVTTMNPPD-YMQJAAJZSA-M

Isomeric SMILES

[Li+].C[C@@H]1CC=N[C@H]1C(=O)NCCCC[C@@H](C(=O)[O-])N

Canonical SMILES

[Li+].CC1CC=NC1C(=O)NCCCCC(C(=O)[O-])N

Origin of Product

United States

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